![molecular formula C23H28N4O4S B2538921 3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252876-42-8](/img/structure/B2538921.png)

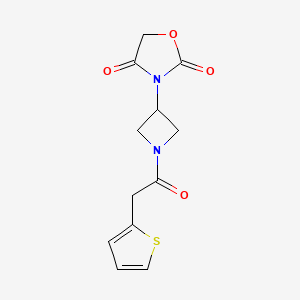

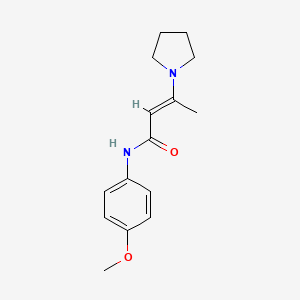

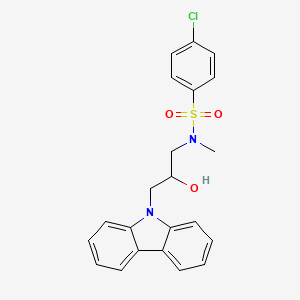

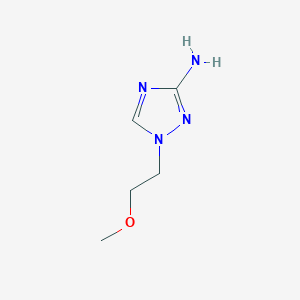

3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

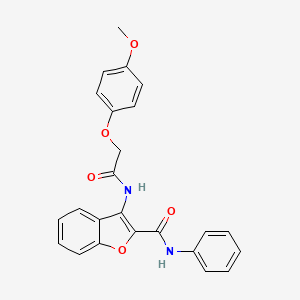

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a thieno[3,2-d]pyrimidine-2,4-dione core, which is a bicyclic structure composed of a thiophene ring fused to a pyrimidine dione. This core is substituted with a butyl group and a piperazine ring that is further linked to a methoxyphenyl group. The presence of these functional groups suggests potential pharmacological properties, which could be explored in various biological assays.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of similar compounds involves multi-step organic reactions that include the formation of the core pyrimidine ring, followed by various functionalization reactions to introduce the substituents. For instance, the synthesis of related bis(heteroaryl)piperazines has been reported to involve the coupling of substituted aryl moieties with piperazine derivatives, as seen in the discovery of non-nucleoside HIV-1 reverse transcriptase inhibitors .

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, features a piperazine ring in a chair conformation and various dihedral angles between the rings indicating the three-dimensional arrangement of the molecule . These structural details are crucial for understanding the molecule's interactions with biological targets, as they influence the binding affinity and specificity.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The piperazine ring is known to participate in nucleophilic substitution reactions, while the methoxyphenyl group could be involved in electrophilic aromatic substitution. The thieno[3,2-d]pyrimidine-2,4-dione core may undergo reactions typical of heteroaromatic compounds, such as halogenation or Suzuki coupling, which could be used to further modify the molecule for structure-activity relationship studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy group suggests increased solubility in organic solvents, while the piperazine ring could confer basic properties, potentially affecting the compound's solubility in aqueous solutions. The crystal structure of a related compound shows the formation of C—H⋯O hydrogen bonds, which could influence the compound's melting point, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized novel heterocyclic compounds derived from similar chemical structures to explore their potential as anti-inflammatory, analgesic, and other pharmacological agents. For instance, a study detailed the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited promising cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity

Another study focused on the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating a structure similar to the specified chemical. These compounds displayed high to moderate 5-HT(1A) receptor affinity and favorable fluorescence properties, indicating their potential for visualizing 5-HT(1A) receptors overexpressed in cells by fluorescence microscopy (Lacivita et al., 2009).

Antihypertensive Potential

Research into thieno[3,2-d]pyrimidine-2,4-dione derivatives with phenylpiperazinylalkyl substitution at N-3 synthesized and evaluated for antihypertensive effects showcased significant oral antihypertensive activity in spontaneously hypertensive rats, highlighting the pharmacological relevance of structurally similar compounds (Russell et al., 1988).

Chemical Structure and Properties

A study on the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed insights into the molecular conformation, dihedral angles, and intermolecular hydrogen bonding, providing valuable information for the design of compounds with desired chemical and biological properties (Anthal et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and proteins, which could potentially be the targets of this compound .

Mode of Action

Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound appears to affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways could potentially contribute to the compound’s neuroprotective and anti-inflammatory properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells, and reduces the expression of BIP and cleaved caspase-3 in human neuronal cells . These effects could potentially contribute to the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Safety and Hazards

properties

IUPAC Name |

3-butyl-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N4O4S/c1-3-4-10-26-22(29)21-18(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-7-5-6-8-19(17)31-2/h5-9,15,21H,3-4,10-14,16H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDQPRVRQFHLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N4O4S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)